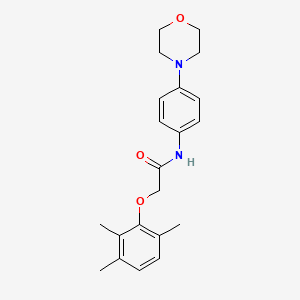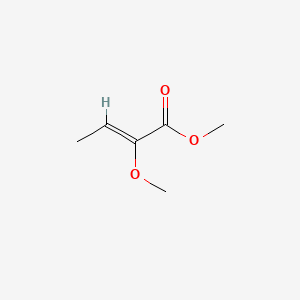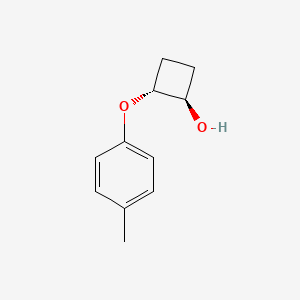
N-(4-Morpholin-4-yl-phenyl)-2-(2,3,6-trimethyl-phenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(4-Morpholin-4-yl-phenyl)-2-(2,3,6-trimethyl-phenoxy)-acetamide
The compound this compound is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as corrosion inhibition, memory enhancement, and selective receptor agonism .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions including alkylation, nitration, and coupling reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through alkylation and nitration steps, with optimization of reaction conditions to improve yields . Similarly, the synthesis of other acetamide derivatives, such as those with a phenoxypropanolamine moiety, involves careful selection of starting materials and reaction conditions to obtain the desired selectivity and potency .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in confirming the presence of functional groups and the overall molecular framework. For example, the structure of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was confirmed using elemental analysis, IR, and 1H NMR . The interaction between different functional groups within the molecule, such as nitro and acetamido groups, can also influence the chemical shifts observed in NMR spectroscopy .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides can be transformed into oligomers or undergo glucosylation as a detoxification mechanism in biological systems . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect their interaction with biological targets or their stability under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The adsorption behavior of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel surfaces suggests its potential as a corrosion inhibitor, with spontaneous adsorption indicated by the negative value of the standard free energy of adsorption . The thermodynamic parameters, such as activation energy of corrosion, can also be determined to understand the mechanism of action of these compounds.
科学的研究の応用
Synthesis and Structural Analysis
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives have been synthesized through a three-component reaction involving paracetamol, morpholine/piperidine, and benzaldehyde, resulting in moderate to good yields. These derivatives demonstrate DNA-binding interactions through UV, visible, and emission studies, indicating intercalation with CT DNA. Similarly, their protein-binding interactions with bovine serum albumin (BSA) suggest a strong binding capacity via a static quenching mechanism, highlighting their structural and interactive significance in biochemical research (Raj, 2020).
Antifungal Activity
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species. These compounds demonstrate improved plasmatic stability with significant in vitro antifungal activity, suggesting their potential in developing new antifungal therapies (Bardiot et al., 2015).
Molecular Complex Formation
The formation of a paracetamol-morpholine adduct has been documented, where the molecules are held together through hydrogen bonding. This study provides insight into the potential for creating novel molecular complexes that could have implications in drug delivery systems or as building blocks for more complex chemical entities (Oswald et al., 2002).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and tested for antimicrobial and hemolytic activities. These compounds displayed activity against selected microbial species, indicating their potential for further biological screening and application in antimicrobial therapies (Gul et al., 2017).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound exhibits significant inhibition efficiency and adsorption behavior, suggesting its potential application in protecting industrial materials from corrosion (Nasser & Sathiq, 2016).
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-4-5-16(2)21(17(15)3)26-14-20(24)22-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h4-9H,10-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKIDKXNEGSCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)
![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)
![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)